6,6-Difluorobicyclo[3.1.0]hexan-3-amine (CAS 1393541-13-3) is a highly specialized, conformationally restricted gem-difluorinated cycloalkylamine. It functions as an advanced bioisostere for traditional saturated heterocycles, such as morpholine or piperidine, and flexible cycloalkylamines. By incorporating a gem-difluorocyclopropane moiety into a bicyclic framework, this building block offers predictable modulation of basicity and lipophilicity while enforcing strict spatial geometry. It is primarily procured for lead optimization campaigns where improving metabolic stability, lowering amine pKa, and fine-tuning LogP are critical for overcoming pharmacokinetic liabilities in small-molecule therapeutics[1].
Substituting 6,6-difluorobicyclo[3.1.0]hexan-3-amine with flexible monocyclic alternatives like 4,4-difluorocyclohexan-1-amine or unfluorinated bicyclo[3.1.0]hexan-3-amine compromises both conformational rigidity and physicochemical tuning. Flexible cyclohexanes undergo rapid ring-flipping, which incurs a high entropic penalty upon target binding and can lead to off-target interactions. Furthermore, unfluorinated bicyclic analogs lack the potent electron-withdrawing effect of the gem-difluoro group, resulting in higher amine basicity (pKa) and increased lipophilicity (LogP). In procurement for lead optimization, failing to utilize the precise 6,6-difluorinated bicyclic core prevents the simultaneous reduction of target basicity and lipophilicity required to optimize membrane permeability and metabolic clearance [1].
The incorporation of the strongly electron-withdrawing gem-difluorocyclopropane ring significantly impacts the basicity of the adjacent amine. Experimental profiling demonstrates that 6,6-difluorobicyclo[3.1.0]hexan-3-amine exhibits a pKa reduction of 0.3 to 0.5 units compared to its unfluorinated counterpart, bicyclo[3.1.0]hexan-3-amine [1].
| Evidence Dimension | Amine basicity (pKa) |
| Target Compound Data | pKa reduced by 0.3 - 0.5 units |
| Comparator Or Baseline | Unfluorinated bicyclo[3.1.0]hexan-3-amine |
| Quantified Difference | 0.3 - 0.5 unit decrease in pKa |
| Conditions | Aqueous titration / standard pKa profiling |
Selecting a precursor with an intrinsically lower pKa reduces downstream hERG toxicity liabilities and enhances the membrane permeability of the final synthesized active pharmaceutical ingredient.
While fluorination often increases lipophilicity, the unique spatial arrangement of the 6,6-difluorobicyclo[3.1.0]hexane system uniquely lowers it. When incorporated into model amide derivatives, the 6,6-difluorinated core decreases LogP by 0.54 to 0.55 units relative to non-fluorinated bicyclic and monocyclic counterparts [1].
| Evidence Dimension | Partition coefficient (LogP) |
| Target Compound Data | LogP reduction of ~0.55 units |
| Comparator Or Baseline | Non-fluorinated bicyclo[3.1.0]hexane derivatives |
| Quantified Difference | 0.54 - 0.55 unit decrease in LogP |
| Conditions | Model benzamide/anilide derivative profiling |
Simultaneously decreasing LogP and pKa is highly desirable in precursor selection for improving the aqueous solubility, formulation compatibility, and metabolic stability of pharmaceutical leads.
6,6-Difluorobicyclo[3.1.0]hexan-3-amine acts as a rigidified mimetic of 4,4-difluorocyclohexylamine. The bicyclic [3.1.0] framework locks the spatial orientation of the amine and fluorine atoms, eliminating the rapid chair-chair conformational interconversions (ring-flipping) that characterize flexible monocyclic systems [1].
| Evidence Dimension | Conformational dynamics |
| Target Compound Data | Locked bicyclic geometry (no ring flipping) |
| Comparator Or Baseline | 4,4-Difluorocyclohexan-1-amine (rapid chair-chair interconversion) |
| Quantified Difference | Elimination of conformational entropy penalty associated with ring-flipping |
| Conditions | Structural analysis in target binding models |
Pre-organizing the molecular geometry reduces the entropic penalty upon target binding, directly improving receptor affinity and selectivity over flexible analogs.
Due to its lowered pKa and strictly defined spatial geometry, 6,6-difluorobicyclo[3.1.0]hexan-3-amine is highly effective as a bioisostere for saturated nitrogen heterocycles like morpholine or piperidine in lead optimization. It is the optimal choice when a development candidate suffers from poor metabolic stability or excessive basicity-driven off-target effects[1].
The compound has been explicitly validated in the synthesis of Maraviroc analogs, where it serves as a rigidified 4,4-difluorocyclohexane mimetic. Procurement of this specific amine allows medicinal chemists to systematically evaluate the impact of conformational restriction on CCR5 receptor binding and overall pharmacokinetic profiles [1].
The dual ability of 6,6-difluorobicyclo[3.1.0]hexan-3-amine to lower LogP by ~0.55 units and reduce amine pKa makes it an ideal building block for central nervous system (CNS) drug candidates. These specific physicochemical modifications are critical for balancing aqueous solubility with blood-brain barrier permeability [1].